N-cyclopropyl-2-(4-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)acetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[[2-(trifluoromethyl)phenyl]carbamoylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c20-19(21,22)15-3-1-2-4-16(15)25-18(27)24-14-7-5-12(6-8-14)11-17(26)23-13-9-10-13/h1-8,13H,9-11H2,(H,23,26)(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPWFNWPGLSNHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-2-(4-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)acetamide, with the CAS number 1207056-03-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 377.4 g/mol. The compound features a cyclopropyl group, a trifluoromethyl-substituted phenyl ring, and an acetamide moiety, which may contribute to its biological activity.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of compounds structurally similar to this compound. For instance, research on related derivatives demonstrated significant efficacy in animal models of epilepsy. Specifically, compounds with trifluoromethyl substitutions showed enhanced anticonvulsant activity in maximal electroshock (MES) tests and pentylenetetrazol (PTZ) models .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound ID | Structure Feature | MES Efficacy (mg/kg) | PTZ Efficacy (mg/kg) |
|---|---|---|---|
| 12 | 3-chlorophenyl | 100 | Not effective |
| 13 | Morpholino-acetamide | 100 (0.5h), 300 (4h) | Effective |
| 14-24 | Trifluoromethyl-substituted | Varies | Varies |
The study indicated that the presence of trifluoromethyl groups significantly enhances the anticonvulsant profile, suggesting that this compound may exhibit similar properties .
The mechanism by which these compounds exert their anticonvulsant effects is believed to involve modulation of neurotransmitter systems, particularly through inhibition of sodium channels or enhancement of GABAergic transmission. Further investigations are required to elucidate the precise pathways involved.
Case Studies and Research Findings
A notable study involved synthesizing various N-phenyl-2-acetamide derivatives, where the introduction of different substituents was systematically evaluated for anticonvulsant activity. The findings revealed that modifications at the anilide moiety significantly influenced activity levels .
Case Study: Efficacy in Animal Models
- Objective: To evaluate the anticonvulsant efficacy of N-cyclopropyl-2-acetamide derivatives.
- Methodology: Mice were administered varying doses via intraperitoneal injection, followed by observation in MES and PTZ tests.
- Results: Compounds with trifluoromethyl substitutions displayed superior protection against seizures compared to their non-substituted counterparts.
Comparison with Similar Compounds
Substituent Effects on Acetamide Core
Key Findings :
- The urea group in the target compound distinguishes it from simpler acetamides (e.g., ), enabling stronger interactions with biological targets via hydrogen bonding .
Functional Group Variations
- Urea vs. Thiazole (): ’s compound, 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide, replaces the target’s urea-linked phenyl with a thiazole ring. The trifluoromethoxy (OCF₃) group in vs.
Q & A
Basic: What synthetic strategies are recommended for preparing N-cyclopropyl-2-(4-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)acetamide?
Methodological Answer:
The synthesis typically involves sequential functionalization of the phenylacetamide core. Key steps include:
- Urea linkage formation : React 4-aminophenylacetamide derivatives with 2-(trifluoromethyl)phenyl isocyanate under anhydrous conditions (e.g., DMF, 0–25°C) to form the ureido group .
- Cyclopropylamine coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the cyclopropyl group to the acetamide nitrogen. Monitor reaction progress via LC-MS to confirm intermediate purity (>95%) .
- Purification : Employ gradient reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to isolate the final compound. Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Basic: What analytical techniques are critical for assessing the compound’s purity and stability?
Methodological Answer:
- Purity analysis : Use UPLC-PDA (ultra-performance liquid chromatography with photodiode array detection) with a C18 column (1.7 µm particle size) to resolve impurities. Stability under thermal stress (40–60°C) can be evaluated via accelerated degradation studies .
- Structural confirmation : X-ray crystallography (if crystals are obtainable) or 2D NMR (e.g., HSQC, HMBC) to verify the urea and cyclopropyl moieties .
- Trifluoromethyl group stability : Monitor for defluorination using ¹⁹F NMR in DMSO-d6 over 72 hours .
Advanced: How to resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
Discrepancies may arise from assay-specific conditions (e.g., pH, serum proteins) or off-target effects. Recommended approaches:
- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm direct binding to proposed targets (e.g., mitochondrial complex II inhibitors or ryanodine receptors, as suggested by structural analogs in ).
- Orthogonal validation : Compare results across in vitro (e.g., enzyme inhibition) and cell-based assays (e.g., mitochondrial membrane potential assays using JC-1 dye).
- Metabolite profiling : Identify active metabolites via LC-MS/MS in hepatocyte incubations to rule out prodrug activation .
Advanced: What computational methods are suitable for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like ryanodine receptors (M.28 class in ). Focus on the urea moiety’s hydrogen-bonding potential and the trifluoromethyl group’s hydrophobic interactions.
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, MESP surfaces) to predict reactivity at the cyclopropyl and acetamide sites .
- MD simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the ureido linkage .
Advanced: How to optimize bioavailability for in vivo studies given the compound’s lipophilic nature?
Methodological Answer:
- LogP reduction : Introduce polar substituents (e.g., hydroxyl groups) on the phenyl ring while maintaining potency via SAR-guided synthesis .
- Formulation strategies : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility. Validate using in situ intestinal perfusion models in rodents .
- PK/PD modeling : Employ allometric scaling from murine pharmacokinetic data (t½, Cmax) to predict human dosing regimens.
Advanced: What mechanistic studies are needed to clarify its potential off-target effects?
Methodological Answer:
- Pan-assay interference (PAINS) screening : Test for redox activity (e.g., in the presence of dithiothreitol) or aggregation-prone behavior via dynamic light scattering .
- Kinome-wide profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target kinase interactions, given structural similarities to sorafenib analogs .
- Transcriptomic analysis : Perform RNA-seq on treated cell lines to identify dysregulated pathways unrelated to primary targets .
Basic: How to validate the compound’s stability under long-term storage conditions?
Methodological Answer:
- ICH guidelines : Store lyophilized powder at -20°C under argon. Conduct stability studies (25°C/60% RH for 6 months) with periodic HPLC analysis.
- Degradation product identification : Use LC-QTOF-MS to characterize hydrolyzed products (e.g., cleavage of the urea bond in acidic conditions) .
Advanced: What in vivo models are appropriate for evaluating its therapeutic potential?
Methodological Answer:
- Cancer models : Patient-derived xenografts (PDXs) for tumors overexpressing ryanodine receptors (based on structural parallels in ).
- Neuroinflammatory models : Test in LPS-induced microglial activation assays, given the anti-inflammatory potential of trifluoromethyl-containing ureas .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
